
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone is an organic compound that features a cyclopropylamino group and a dimethylpiperidinyl group
准备方法
合成路线和反应条件
2-(环丙基氨基)-1-(2,6-二甲基哌啶-1-基)乙酮的合成通常涉及在受控条件下,环丙基胺与合适的哌啶衍生物反应。反应可能需要特定的催化剂或溶剂才能获得所需的产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化设备的大规模反应,以确保一致性和效率。该过程可能包括纯化和质量控制步骤,以满足行业标准。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,可能导致形成各种氧化衍生物。
还原: 还原反应可用于改变分子内的官能团。
取代: 该化合物可能参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化剂: 常用的氧化剂,如高锰酸钾或过氧化氢。
还原剂: 还原剂,如氢化锂铝或硼氢化钠。
催化剂: 催化剂,如碳载钯或氧化铂,可用于促进某些反应。
主要形成的产物
从这些反应中形成的主要产物将取决于所用条件和试剂的具体情况。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或胺。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 探索其潜在的治疗特性,包括作为药物开发的前体。
工业: 用于生产特种化学品和材料。
5. 作用机理
2-(环丙基氨基)-1-(2,6-二甲基哌啶-1-基)乙酮的作用机制取决于其与分子靶标的特定相互作用。这可能涉及结合受体、酶或其他蛋白质,从而导致一系列生化事件。确切的途径和靶标需要详细的实验研究才能阐明。
作用机制
The mechanism of action of 2-(Cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies to elucidate.
相似化合物的比较
类似化合物
- 2-(环丙基氨基)-1-(2,6-二甲基哌啶-1-基)丙酮
- 2-(环丙基氨基)-1-(2,6-二甲基哌啶-1-基)丁酮
独特性
2-(环丙基氨基)-1-(2,6-二甲基哌啶-1-基)乙酮是独特的,因为它具有特定官能团的组合,与类似化合物相比,可能赋予其独特的化学和生物学特性。这种独特性可以在各种应用中得到利用,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H22N2O/c1-9-4-3-5-10(2)14(9)12(15)8-13-11-6-7-11/h9-11,13H,3-8H2,1-2H3 |
InChI 键 |
OXJYYZCBPIFBGU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1C(=O)CNC2CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





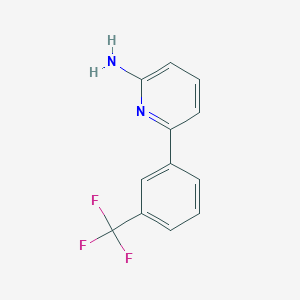

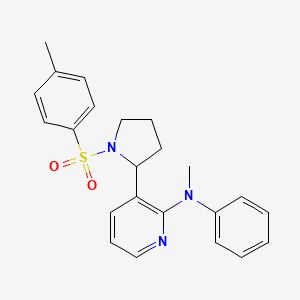

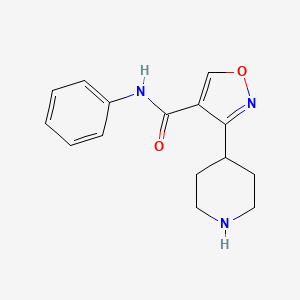

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)

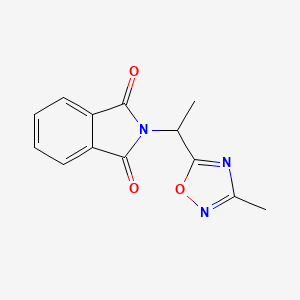
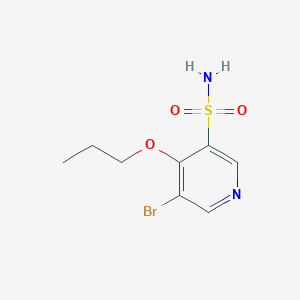
![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
